molecular formula C11H8ClIN2O B1428597 4-Chloro-6-iodo-8-methylquinoline-3-carboxamide CAS No. 801315-31-1

4-Chloro-6-iodo-8-methylquinoline-3-carboxamide

Cat. No. B1428597
M. Wt: 346.55 g/mol
InChI Key: GFDICSCUTKUVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” is a chemical compound used in scientific research . It exhibits unique properties that make it suitable for various applications, including drug development, organic synthesis, and molecular imaging.


Molecular Structure Analysis

The molecular formula of “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” is C11H8ClIN2O . Its molecular weight is 346.55 g/mol . The structure contains a quinoline scaffold, which is a nitrogen-containing bicyclic compound .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” are not available, quinoline derivatives are known to exhibit a wide range of biological activities . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” include a molecular weight of 346.55 g/mol . Unfortunately, specific details about its physical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Mass Spectrometric Analysis

The study of isoquinoline-3-carboxamides, a class related to 4-Chloro-6-iodo-8-methylquinoline-3-carboxamide, has led to insights into unusual mass spectrometric dissociation pathways. These pathways involve multiple reversible water adduct formations in the gas phase, providing powerful analytical tools for drug testing in clinical, forensic, and sports contexts (Beuck et al., 2009).

Drug Design and Synthesis

Quinoline carboxamides are of interest in drug design, notably as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme important for various therapeutic activities. The synthesis process for these compounds, including quinoline-8-carboxamides, involves efficient and diverse Pd-catalyzed couplings (Lord et al., 2009).

Radiotracer Development

An iodinated analog of isoquinoline carboxamide has been developed for mapping peripheral-type benzodiazepine receptors in the heart using SPECT imaging. This research suggests potential human applications for studying specific receptors (Gildersleeve et al., 1996).

Antimicrobial and Antifungal Screening

Several quinoline carboxamide derivatives have been synthesized and screened for their antibacterial and antifungal activity. These compounds show moderate to excellent activities against different strains, indicating potential for developing new antimicrobial agents (Rajput & Sharma, 2021).

Anti-Inflammatory Properties

Isoquinoline carboxamides have demonstrated anti-inflammatory effects in animal models. These findings open possibilities for the development of new anti-inflammatory drugs (Torres et al., 1999).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of novel quinoline derivatives have been investigated using computational quantum chemical methods and experimental techniques. This research contributes to the understanding of these compounds' potential in drug development (Murugavel et al., 2018).

Safety And Hazards

The compound is for research use only and not for human or veterinary use . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-iodo-8-methylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2O/c1-5-2-6(13)3-7-9(12)8(11(14)16)4-15-10(5)7/h2-4H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDICSCUTKUVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-8-methylquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SO Ochiana, ND Bland, L Settimo… - Chemical biology & …, 2015 - Wiley Online Library
Cyclic nucleotide phosphodiesterases (PDEs) have been identified as important enzyme targets for drug development in both humans and Trypanosoma brucei, the causative agent of …
Number of citations: 25 onlinelibrary.wiley.com

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